molecular formula C3H6F2O3S B1466399 2,2-Difluoroethyl methanesulfonate CAS No. 163035-65-2

2,2-Difluoroethyl methanesulfonate

Cat. No. B1466399
M. Wt: 160.14 g/mol
InChI Key: JVLBOSKDGOGFEY-UHFFFAOYSA-N
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Patent
US08912221B2

Procedure details

To a solution of 2,2-difluoro-ethanol (6 g, 73.12 mmol) and mesyl chloride (6.26 ml, 80.43 mmol)) in DCM (40 ml) was added triethylamine (12.66 ml, 87.74 mmol) dropwise at 0° C. After the addition was completed, the mixture was allowed to warm to room temperature and was stirred for 1 h. The reaction mixture was then washed two times with water and with brine and dried with Na2SO4. Evaporation of the solvent yielded the title compound as yellow liquid (10.7 g, 92%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
12.66 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:5])[CH2:3][OH:4].[S:6](Cl)([CH3:9])(=[O:8])=[O:7].C(N(CC)CC)C>C(Cl)Cl>[F:1][CH:2]([F:5])[CH2:3][O:4][S:6]([CH3:9])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC(CO)F
Name
Quantity
6.26 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
12.66 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
The reaction mixture was then washed two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine and dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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